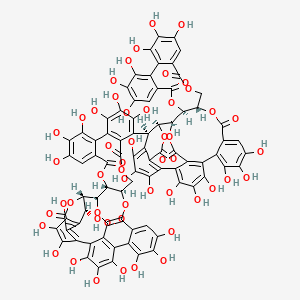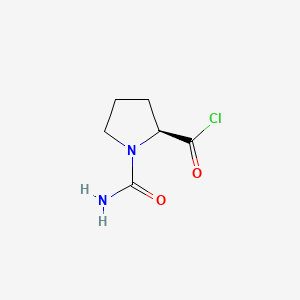
Perchlorocyclopentadiene-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchlorocyclopentadiene-13C5 is a labeled analogue of perchlorocyclopentadiene, a compound known for its applications in the synthesis of pesticides, flame retardants, and dyes. The molecular formula of this compound is 13C5Cl6, and it has a molecular weight of 277.73 g/mol. This compound is particularly useful in research due to its stable isotope labeling, which allows for detailed studies in various scientific fields.
Vorbereitungsmethoden
The synthesis of perchlorocyclopentadiene-13C5 typically involves the chlorination of cyclopentadiene. The process can be broken down into two main steps :
Chlorination of Cyclopentadiene: Cyclopentadiene is chlorinated to form octachlorocyclopentane.
Dehydrochlorination: The octachlorocyclopentane undergoes dehydrochlorination to yield this compound.
Industrial production methods often involve the use of alkaline hypochlorite for the initial chlorination step, followed by thermal dechlorination at high temperatures (470-480°C) to achieve a high yield of the desired product .
Analyse Chemischer Reaktionen
Perchlorocyclopentadiene-13C5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated cyclopentadienones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated cyclopentadienes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Perchlorocyclopentadiene-13C5 has a wide range of applications in scientific research :
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways in vivo.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Acts as a precursor in the synthesis of pesticides, flame retardants, and dyes.
Wirkmechanismus
The mechanism of action of perchlorocyclopentadiene-13C5 involves its interaction with various molecular targets and pathways. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling. The compound’s chlorinated structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Perchlorocyclopentadiene-13C5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds like hexachlorocyclopentadiene . Hexachlorocyclopentadiene, with the molecular formula C5Cl6, is also used in the synthesis of pesticides and flame retardants but lacks the isotope labeling that makes this compound valuable for detailed scientific studies .
Similar compounds include:
Hexachlorocyclopentadiene: Used in similar applications but without isotope labeling.
Octachlorocyclopentane: An intermediate in the synthesis of this compound.
Eigenschaften
CAS-Nummer |
475274-93-2 |
|---|---|
Molekularformel |
C5Cl6 |
Molekulargewicht |
277.717 |
IUPAC-Name |
1,2,3,4,5,5-hexachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
VUNCWTMEJYMOOR-CVMUNTFWSA-N |
SMILES |
C1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl |
Synonyme |
1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene-1,2,3,4,5-13C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B590705.png)






![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)
